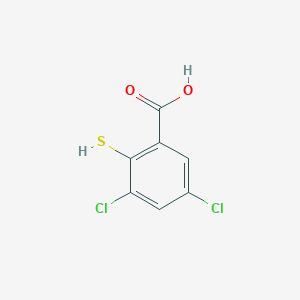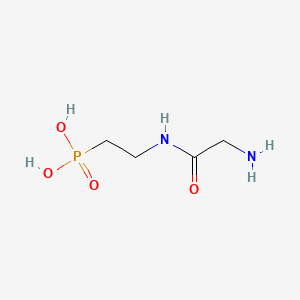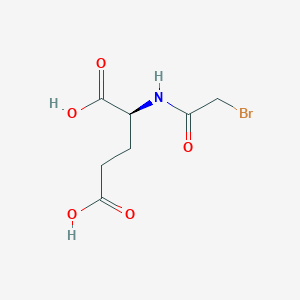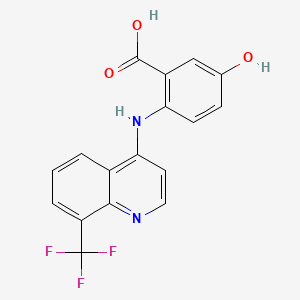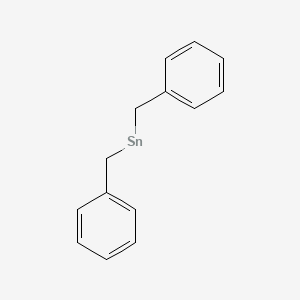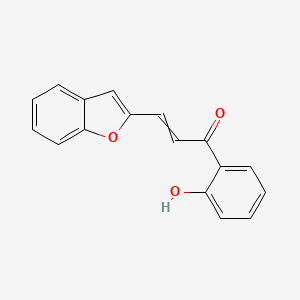
Naphthalen-2-yl but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl but-2-enoate, also known as 2-Naphthyl acrylate, is an organic compound with the molecular formula C13H10O2. It is a derivative of naphthalene, where the naphthalene ring is bonded to an acrylate group. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-yl but-2-enoate can be synthesized through the esterification of 2-naphthol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalen-2-yl but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Naphthalen-2-yl but-2-enoate involves its interaction with specific molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the acrylate group, which makes it reactive towards nucleophiles. The naphthalene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, consisting of two fused benzene rings.
2-Naphthol: A hydroxyl derivative of naphthalene.
Naphthoquinone: An oxidized form of naphthalene with quinone functionality.
Uniqueness
Naphthalen-2-yl but-2-enoate is unique due to the presence of both the naphthalene ring and the acrylate group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
56164-74-0 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
naphthalen-2-yl but-2-enoate |
InChI |
InChI=1S/C14H12O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h2-10H,1H3 |
InChI Key |
ZBKDOUFCEKAZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


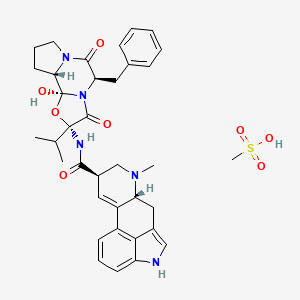
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
